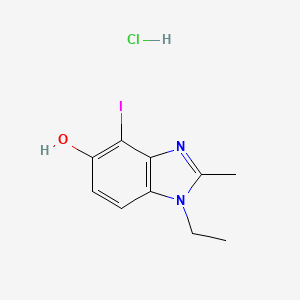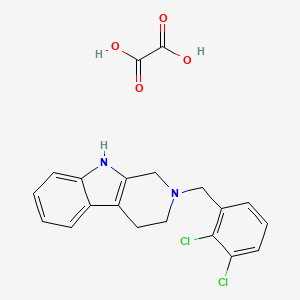
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as MNB-F, is a synthetic compound that has drawn attention due to its potential applications in scientific research. MNB-F belongs to the family of furanone compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood. However, it is believed that 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone interacts with cellular components such as DNA, enzymes, and proteins, leading to the observed biological activities. 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. This inhibition may contribute to the observed antifungal and antibacterial activities of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have an inhibitory effect on acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments is its diverse biological activities, which make it a versatile tool for investigating various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation of using 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, which may pose challenges for interpreting experimental results.
将来の方向性
There are several future directions for the investigation of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One direction is to further elucidate its mechanism of action, which may provide insights into its diverse biological activities. Another direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Additionally, the development of derivatives of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone may lead to compounds with improved biological activities and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone may provide insights into its potential use as a therapeutic agent.
Conclusion:
In conclusion, 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is a synthetic compound with potential applications in scientific research. Its diverse biological activities, synthetic accessibility, and potential use as a photosensitizer make it a versatile tool for investigating various biological processes. However, its potential toxicity and the lack of understanding of its mechanism of action pose challenges for its use in certain experiments. Further investigation into the mechanism of action, development of derivatives, and investigation of its pharmacokinetics and pharmacodynamics may lead to the development of novel therapeutic agents.
合成法
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylbenzaldehyde and 4-nitrobenzaldehyde with ethyl acetoacetate followed by cyclization to form the furanone ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been found to have potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been investigated for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-2-6-14(7-3-12)17-11-15(18(20)23-17)10-13-4-8-16(9-5-13)19(21)22/h2-11H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARZFYPEGTXAJL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![1-cyclohexyl-5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085285.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)
![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)